molecular formula C26H26N4O2S2 B11127459 3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11127459
M. Wt: 490.6 g/mol
InChI Key: CPFDKPKKXBMADA-STZFKDTASA-N
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Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Name: 3-(sec-butyl)-5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

    IUPAC Name: tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

    CAS Number: 73286-71-2

This compound belongs to the class of pyrrole derivatives and contains a thiazolidinone ring. Its complex structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazole ring.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The sec-butyl group can be substituted under specific conditions.

Common Reagents::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Alkylating agents like alkyl halides.

Major Products::
  • Oxidation: Thiazole derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various sec-butyl-substituted compounds.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent.

    Biology: Study its interaction with biological macromolecules (e.g., proteins, DNA).

    Industry: Explore its use as a building block for novel materials.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its complex structure.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c1-4-17(3)30-25(32)21(34-26(30)33)14-20-23(27-22-16(2)8-7-12-29(22)24(20)31)28-13-11-18-9-5-6-10-19(18)15-28/h5-10,12,14,17H,4,11,13,15H2,1-3H3/b21-14-

InChI Key

CPFDKPKKXBMADA-STZFKDTASA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S

Origin of Product

United States

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